2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
This compound is a hybrid molecule that integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide . It has been studied for its potent anticonvulsant properties .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction yielding several hybrid compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an optimized coupling reaction . More detailed information about the chemical reactions involved in its synthesis might be available in specialized chemical literature or databases.Scientific Research Applications
Anticancer Potential
Research has shown that derivatives of this compound exhibit promising anticancer properties. In a study, compounds with similar structural features demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines, including HOP-92, NCI-H226, and others (Al-Sanea et al., 2020).
Synthesis and Bioactivity
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound , has been explored. These compounds have been found to possess anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety, related to the compound, have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antiproliferative Activity
Compounds structurally similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide have been synthesized and shown to have antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer (Alqahtani & Bayazeed, 2020).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives containing thiazole, which are related to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties (Fallah-Tafti et al., 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with biomolecules containing azide groups .
Mode of Action
The compound can react with biomolecules containing azide groups via a copper-catalyzed Click Chemistry reaction . This interaction allows the compound to bind to its targets and exert its effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Future Directions
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-14-5-2-6-15-19(14)22-20(29-15)24(11-13-4-3-9-21-10-13)18(27)12-23-16(25)7-8-17(23)26/h2-6,9-10H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNKPAZQJHHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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